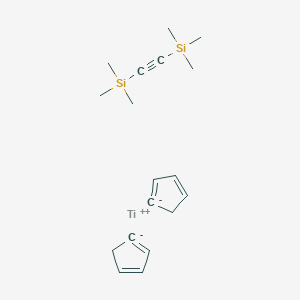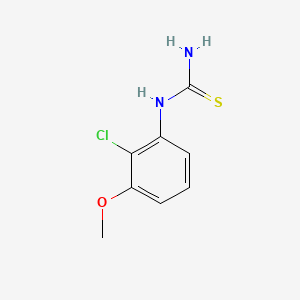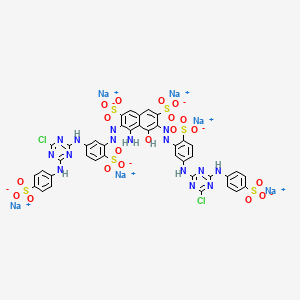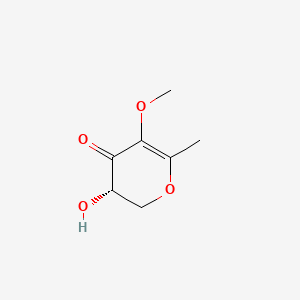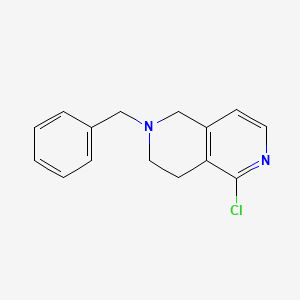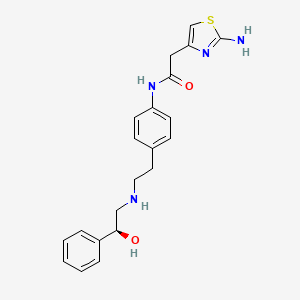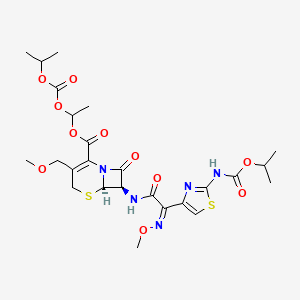
Cefpodoxime Proxetil Isopropylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cefpodoxime Proxetil Isopropylcarbamate is a derivative of Cefpodoxime Proxetil . Cefpodoxime Proxetil is an orally administered, extended spectrum, semi-synthetic antibiotic of the cephalosporin class . It is used to treat a wide variety of bacterial infections .
Synthesis Analysis
The synthesis of Cefpodoxime Proxetil Isopropylcarbamate involves the reaction of Cefpodoxime Proxetil with isopropyl chloroformate in the presence of N-methyl morpholine .Molecular Structure Analysis
The molecular formula of Cefpodoxime Proxetil Isopropylcarbamate is C25H33N5O11S2 . The molecular weight is 643.69 .Chemical Reactions Analysis
Cefpodoxime Proxetil is a prodrug that is absorbed from the gastrointestinal tract and de-esterified to its active metabolite, cefpodoxime .Physical And Chemical Properties Analysis
Cefpodoxime Proxetil Isopropylcarbamate has a melting point of 98 - 101°C . It is slightly soluble in acetonitrile, chloroform, and methanol .Wissenschaftliche Forschungsanwendungen
Respiratory Infections Treatment
Cefpodoxime Proxetil Isopropylcarbamate can be formulated into buccal films using polymers like Chitosan, Gelatin, and Pectin, offering a novel delivery method for treating respiratory infections caused by gram-positive and gram-negative bacteria .
Urinary Tract Infections Therapy
This compound’s antibacterial properties make it suitable for treating urinary tract infections. Its formulation into dispersible tablets or nanoemulsions could enhance its efficacy and safety in such applications .
3. Skin and Soft Tissue Infection Management The compound’s effectiveness against bacteria also extends to skin and soft tissue infections, where its formulations can be optimized for targeted delivery and improved patient compliance .
Pharmacokinetic and Bioavailability Studies
Scientific research often focuses on the pharmacokinetic properties and bioavailability of Cefpodoxime Proxetil, which would also be relevant for its Isopropylcarbamate variant to ensure optimal dosing and therapeutic effect .
Solubility and Dissolution Enhancement
Formulating Cefpodoxime Proxetil as a solid dispersion has been shown to improve its solubility and dissolution rate, which is crucial for poorly water-soluble drugs. This approach could be applied to its Isopropylcarbamate variant to enhance its bioavailability .
Wirkmechanismus
Target of Action
Cefpodoxime Proxetil Isopropylcarbamate, also known as Cefpodoxime, is an oral third-generation cephalosporin antibiotic . It is effective against most Gram-positive and Gram-negative bacteria . The primary targets of Cefpodoxime are the penicillin-binding proteins (PBPs) located in the bacterial cell wall .
Mode of Action
Cefpodoxime works by inhibiting the synthesis of the bacterial cell wall . The active metabolite of Cefpodoxime binds preferentially to penicillin-binding protein 3 (PBP3), which inhibits the production of peptidoglycan, the primary constituent of bacterial cell walls . This results in the weakening of the bacterial cell wall, leading to cell lysis and death .
Biochemical Pathways
Cefpodoxime Proxetil Isopropylcarbamate is a prodrug . It is absorbed from the gastrointestinal tract and de-esterified to its active metabolite, Cefpodoxime . This process allows the drug to be absorbed and become active in the body.
Pharmacokinetics
Cefpodoxime Proxetil Isopropylcarbamate is absorbed from the gastrointestinal tract and de-esterified to its active metabolite, Cefpodoxime . Following oral administration, approximately 50% of the administered Cefpodoxime dose is absorbed systemically . Over the recommended dosing range (100 to 400 mg), approximately 29 to 33% of the administered Cefpodoxime dose is excreted unchanged in the urine in 12 hours . There is minimal metabolism of Cefpodoxime in vivo .
Result of Action
The bactericidal activity of Cefpodoxime results from its inhibition of cell wall synthesis . The active metabolite of Cefpodoxime binds preferentially to penicillin-binding protein 3, which inhibits the production of peptidoglycan, the primary constituent of bacterial cell walls . This leads to the weakening of the bacterial cell wall, causing cell lysis and death .
Action Environment
The absorption and efficacy of Cefpodoxime can be influenced by the environment in the gastrointestinal tract. For instance, the presence of food can increase the absorption of the drug . Therefore, the action, efficacy, and stability of Cefpodoxime can be influenced by factors such as diet and gastrointestinal health.
Safety and Hazards
Eigenschaften
IUPAC Name |
1-propan-2-yloxycarbonyloxyethyl (6R,7R)-7-[[(2Z)-2-methoxyimino-2-[2-(propan-2-yloxycarbonylamino)-1,3-thiazol-4-yl]acetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N5O11S2/c1-11(2)38-24(34)28-23-26-15(10-43-23)16(29-37-7)19(31)27-17-20(32)30-18(14(8-36-6)9-42-21(17)30)22(33)40-13(5)41-25(35)39-12(3)4/h10-13,17,21H,8-9H2,1-7H3,(H,27,31)(H,26,28,34)/b29-16-/t13?,17-,21-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVYVVPBBTOLQNJ-WQXHCFAYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)NC1=NC(=CS1)C(=NOC)C(=O)NC2C3N(C2=O)C(=C(CS3)COC)C(=O)OC(C)OC(=O)OC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)NC1=NC(=CS1)/C(=N/OC)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)COC)C(=O)OC(C)OC(=O)OC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N5O11S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
643.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

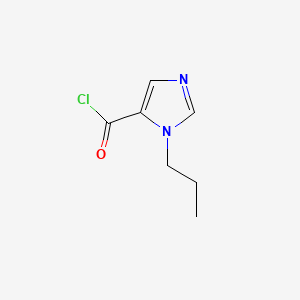
![Iridium ((2,2'-Bipyridine-N,N')bis[2-(2-pyridinyl)phenyl-C,N] Hexaflouorophosphate](/img/no-structure.png)
![4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]-3-fluorophenoxy]-N-(hydroxymethyl)pyridine-2-carboxamide](/img/structure/B570120.png)
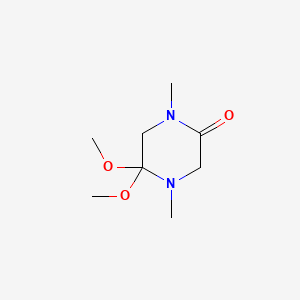
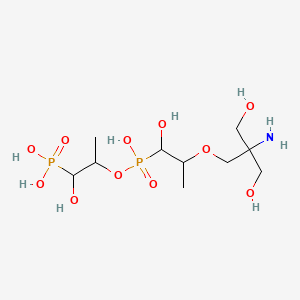
![2-[4-[N-Ethyl-2-[4-fluoro-6-(2-methoxyethylamino)-1,3,5-triazine-2-yloxy]ethylamino]phenylazo]-5-phenylazo-3-thiophenecarbonitrile](/img/structure/B570127.png)
